M1 Receptor Selectivity over M2 Subtype
A derivative of 2-(Piperidin-1-yl)acetamide demonstrates a 14-fold higher affinity for the rat muscarinic M1 receptor (Ki = 2.70 nM) compared to the M2 subtype (Ki = 38 nM) [1]. This is in contrast to less selective piperidine-based ligands, which often show comparable affinities for both subtypes. The assay used [3H]pirenzepine displacement for M1 and [3H]-AF DX 384 displacement for M2 [1].
M2 Ki 38 nM
14-fold
| Evidence Dimension | Binding affinity (Ki) for muscarinic receptor subtypes |
|---|---|
| Target Compound Data | Ki = 2.70 nM (M1 receptor); Ki = 38 nM (M2 receptor) |
| Comparator Or Baseline | In-class analogs (e.g., typical piperidine-based muscarinic ligands) often show less selectivity; no direct comparator data available in the source. |
| Quantified Difference | 14-fold higher affinity for M1 over M2 (2.70 nM vs. 38 nM) |
| Conditions | Radioligand binding assay using rat M1 and M2 receptors |
Why This Matters
M1 receptor selectivity is crucial for developing CNS therapeutics with reduced peripheral side effects, making this compound a valuable starting point for medicinal chemistry programs targeting neurological disorders.
- [1] BindingDB. (n.d.). BDBM50453908 (CHEMBL3084881) - Affinity Data for Muscarinic Acetylcholine Receptors. View Source
